molecular formula C13H24N2O2 B2771722 Tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate CAS No. 2091455-57-9

Tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate

Cat. No.: B2771722
CAS No.: 2091455-57-9
M. Wt: 240.347
InChI Key: BRLNQMBXTGCPBH-UHFFFAOYSA-N
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Properties

IUPAC Name

tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-7-13(5-4-6-13)14-8-10-15/h14H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLNQMBXTGCPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2)NCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091455-57-9
Record name tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate typically involves the reaction of a diazaspirodecane derivative with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the ester bond .

Industrial Production Methods

While specific industrial production methods for tert-butyl 5,8-diazaspiro[3This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both diazaspirodecane and tert-butyl ester groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

Tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate (TBDD) is a compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms. This structural feature enhances its potential biological activity, particularly in the realms of medicinal chemistry and materials science. Despite its promising characteristics, comprehensive research on its specific biological mechanisms is still limited.

  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.34 g/mol
  • Structure : The spirocyclic configuration allows for diverse interactions with biological targets, which may lead to various pharmacological effects.

Biological Activity Overview

Research indicates that TBDD may exhibit significant biological activity, particularly in the following areas:

  • Antimicrobial Properties : Preliminary studies suggest that TBDD could possess antimicrobial effects, although specific mechanisms and efficacy against various pathogens remain to be elucidated.
  • Anticancer Potential : The compound's ability to interact with biological targets suggests potential anticancer activity. However, detailed studies are required to confirm this hypothesis and explore the underlying mechanisms.

The exact mechanism of action for TBDD is not yet fully understood. However, it is hypothesized that its spirocyclic structure enables it to bind to specific molecular targets involved in key biochemical pathways. This interaction may modulate cellular processes, potentially leading to therapeutic effects in conditions such as cancer and infections.

Synthesis and Research Applications

The synthesis of TBDD typically involves the reaction of a diazaspirodecane derivative with tert-butyl chloroformate under basic conditions. This reaction is usually performed in organic solvents like dichloromethane or tetrahydrofuran, utilizing bases such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond.

Table 1: Synthesis Conditions

Reagent Solvent Base
Tert-butyl chloroformateDichloromethaneTriethylamine
Diazaspirodecane derivativeTetrahydrofuranSodium hydroxide

Case Studies and Research Findings

Currently, there are no extensive case studies published specifically on TBDD. However, its structural analogs have been studied for similar biological activities:

  • Related Compounds : Other diazaspiro compounds have been investigated for their roles in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression. These studies highlight the potential of spirocyclic compounds in drug development targeting cancer pathways .

Safety and Handling

While specific toxicity data for TBDD is lacking, general laboratory safety practices should be observed when handling organic compounds. Potential hazards may include skin irritation and harmful effects if ingested .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves cyclization of tert-butyl-protected amines with carbonyl-containing fragments. For example, analogous spirocyclic compounds are synthesized using tert-butyl carbamate intermediates and catalytic cyclization agents like titanium tetrakisamine complexes . Characterization relies on NMR (¹H, ¹³C) to confirm spirocyclic geometry and LC-MS/HPLC for purity (>95%) .

Q. How can researchers optimize reaction conditions to minimize by-products during spirocycle formation?

  • Methodological Answer : By-products often arise from incomplete cyclization or competing reactions. Strategies include:

  • Using anhydrous solvents (e.g., CH₂Cl₂) and inert atmospheres to prevent hydrolysis .
  • Temperature control (e.g., cooling to 0–5°C during cyclization steps) to suppress side reactions .
  • Monitoring reaction progress via TLC or in situ IR spectroscopy to halt reactions at optimal conversion .

Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirms spirocyclic structure and tert-butyl group integrity (e.g., δ ~1.4 ppm for tert-butyl protons) .
  • HPLC : Quantifies purity (≥95%) using reverse-phase C18 columns with UV detection at 210–254 nm .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 241 for C₁₃H₂₄N₂O₂ derivatives) .

Advanced Research Questions

Q. How do substituent positions on the spirocyclic framework influence reactivity in downstream modifications?

  • Methodological Answer : The diazaspiro[3.6]decane scaffold’s nitrogen atoms (positions 5 and 8) enable regioselective functionalization. For example:

  • Position 5 : Reacts preferentially with electrophiles (e.g., alkyl halides) due to lower steric hindrance .
  • Position 8 : The tert-butyl carboxylate group can be deprotected under acidic conditions (e.g., HCl/dioxane) for further coupling . Computational modeling (DFT) predicts charge distribution to guide functionalization .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Solutions include:

  • Recrystallization : Using hexane/ethyl acetate mixtures to isolate a single polymorph .
  • DSC/TGA : Differentiate polymorphs by thermal behavior (e.g., endothermic peaks at 58–59°C vs. 69–72°C for related compounds) .
  • Deuterated Solvent Swapping : Re-recording NMR in DMSO-d₆ vs. CDCl₃ to assess H-bonding effects .

Q. How can researchers mitigate decomposition risks during long-term storage?

  • Methodological Answer : Stability studies indicate decomposition via hydrolysis or oxidation. Best practices:

  • Storage : Under inert gas (N₂/Ar) at -20°C in amber vials to prevent light/oxygen exposure .
  • Stabilizers : Adding 1–2% w/w ascorbic acid inhibits oxidation .
  • QC Checks : Periodic HPLC analysis (every 6 months) to monitor purity decay .

Key Recommendations for Researchers

  • Synthesis : Prioritize titanium-mediated cyclization for higher yields .
  • Characterization : Combine NMR with LC-MS to detect trace impurities .
  • Storage : Use inert conditions and stabilizers to extend shelf life .

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